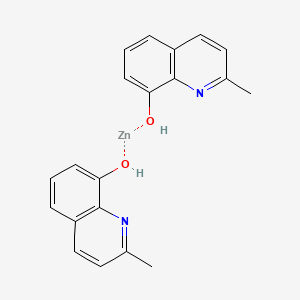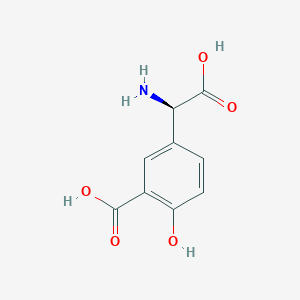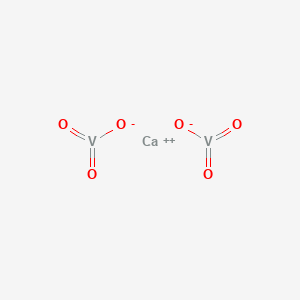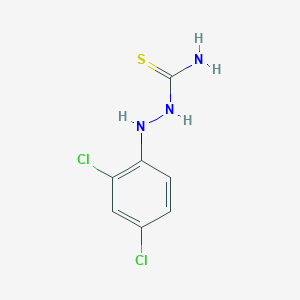
RUBIDIUM FERROCYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium ferrocyanide is a chemical compound composed of rubidium, iron, and cyanide ions. It is a member of the ferrocyanide family, which are coordination compounds containing the [Fe(CN)6]4- ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Rubidium ferrocyanide can be synthesized through several methods. One common method involves the reaction of rubidium chloride with potassium ferrocyanide in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound crystals. Industrial production methods may involve large-scale precipitation and purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Rubidium ferrocyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of rubidium ferricyanide.
Scientific Research Applications
Rubidium ferrocyanide has several scientific research applications. In chemistry, it is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions. In biology, it is used in studies involving ion transport and cellular processes. In medicine, this compound is explored for its potential use in diagnostic imaging and radiotherapy. Industrial applications include its use in the separation and purification of cesium and rubidium from high-rubidium solutions .
Mechanism of Action
The mechanism of action of rubidium ferrocyanide involves its ability to form stable complexes with metal ions. The [Fe(CN)6]4- ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is utilized in various applications, including ion exchange and separation processes. The molecular targets and pathways involved in these processes depend on the specific application and the metal ions being targeted.
Comparison with Similar Compounds
Rubidium ferrocyanide can be compared with other similar compounds, such as potassium ferrocyanide and sodium ferrocyanide. These compounds share similar chemical structures and properties but differ in their cation components. This compound is unique due to the presence of rubidium ions, which can influence its reactivity and applications. Similar compounds include:
- Potassium ferrocyanide
- Sodium ferrocyanide
- Zinc ferrocyanide
This compound’s uniqueness lies in its specific interactions with rubidium ions, which can affect its behavior in various chemical and industrial processes.
Properties
CAS No. |
14217-07-3 |
|---|---|
Molecular Formula |
C6FeN6Rb4+4 |
Molecular Weight |
553.82 |
Synonyms |
RUBIDIUM FERROCYANIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)


